4-fluoro-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
4-fluoro-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H20FN5OS and its molecular weight is 421.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could lead to various biological effects .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . The specific ADME properties of this compound would need to be determined through further pharmacokinetic studies.
Result of Action
Some triazole derivatives have demonstrated cytotoxic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biological Activity
4-Fluoro-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS Number: 897758-99-5) is a synthetic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C22H20FN5OS
- Molecular Weight : 421.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : Similar compounds in the triazole class are known for their antifungal properties, suggesting potential efficacy against fungal infections.
- Antiproliferative Effects : Research indicates that triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
A study conducted by De Gruyter (2016) highlighted the antifungal potential of triazole derivatives. The compound's structure suggests that it may inhibit ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Properties
Research has indicated that triazole derivatives can induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that similar structures could effectively target cancer cell lines by disrupting microtubule formation.
Cell Line | IC50 (μM) | Effect | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 10 | Apoptosis Induction | |
HeLa (Cervical Cancer) | 12 | Cell Cycle Arrest |
Case Studies
- Case Study on Antifungal Activity : A comparative study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungals.
- Case Study on Anticancer Activity : In vitro studies on human breast cancer cells showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers.
Properties
IUPAC Name |
4-fluoro-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-15-3-2-4-16(13-15)14-30-21-10-9-19-25-26-20(28(19)27-21)11-12-24-22(29)17-5-7-18(23)8-6-17/h2-10,13H,11-12,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOQWKSXCYIJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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